molecular formula C15H10FN7O3 B10888832 1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B10888832
M. Wt: 355.28 g/mol
InChI Key: CNWCXIKUWCODOX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a nitro-pyrazolyl moiety, and a pyrazolo[3,4-d]pyrimidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the fluorophenyl and nitro-pyrazolyl groups. Common reagents used in these reactions include various halogenating agents, nitrating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often require stringent control of reaction conditions, including temperature, pressure, and reaction time, to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol: A structurally similar compound with different substituents on the pyrazole ring.

    1-(4-fluorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride: Another related compound with a piperidinyl group instead of the pyrazolyl moiety.

Uniqueness

1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10FN7O3

Molecular Weight

355.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-[(3-nitropyrazol-1-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H10FN7O3/c16-10-1-3-11(4-2-10)22-14-12(7-18-22)15(24)20(8-17-14)9-21-6-5-13(19-21)23(25)26/h1-8H,9H2

InChI Key

CNWCXIKUWCODOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CN4C=CC(=N4)[N+](=O)[O-])F

Origin of Product

United States

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